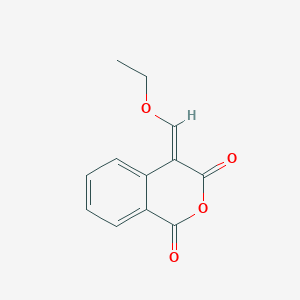![molecular formula C17H19ClN6O3S B2925627 3-[1-[(2-amino-2-oxoethyl)thio]-7-chloro-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide CAS No. 1112348-25-0](/img/structure/B2925627.png)
3-[1-[(2-amino-2-oxoethyl)thio]-7-chloro-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes several functional groups and rings, including a triazole ring and a quinazolinone ring . Compounds with these types of structures are often found in pharmaceuticals and other biologically active substances .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, compounds with a triazole ring often have high thermal stability .Scientific Research Applications
Synthesis and Chemical Properties
- This compound is related to a class of chemicals that include triazoloquinazolinones, known for their diverse synthesis methods and chemical reactivity. For example, 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, a related compound, can be synthesized using anthranilamide and chloroethyl isocyanate, demonstrating the versatility of these compounds in organic synthesis (Chern et al., 1988).
- These compounds can also undergo reactions with chlorocarboxylic acid chlorides to form amides, showcasing their potential in creating a variety of chemically diverse derivatives (Chernyshev et al., 2014).
Potential Therapeutic Applications
- Quinazolines, including triazoloquinazolinones, have demonstrated significant biological activities. For instance, some derivatives have shown potent antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Özyanik et al., 2012).
- Specifically, some imidazo-triazoloquinazoline derivatives have exhibited strong antibacterial properties against various Gram-positive and Gram-negative bacteria, indicating their relevance in addressing bacterial infections (Nasr et al., 2003).
Molecular Research and Drug Development
- Triazoloquinazolines have also been explored in the context of adenosine antagonists, contributing to the understanding of receptor modulators in pharmacology (Francis et al., 1988).
- The compound's structure and derivatives play a significant role in molecular research, especially in synthesizing novel heterocyclic compounds that could serve as a basis for drug discovery and development.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[1-(2-amino-2-oxoethyl)sulfanyl-7-chloro-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O3S/c1-9(2)20-14(26)5-6-23-15(27)11-7-10(18)3-4-12(11)24-16(23)21-22-17(24)28-8-13(19)25/h3-4,7,9H,5-6,8H2,1-2H3,(H2,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIKIZCNZFUEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(carbamoylmethyl)sulfanyl]-7-chloro-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


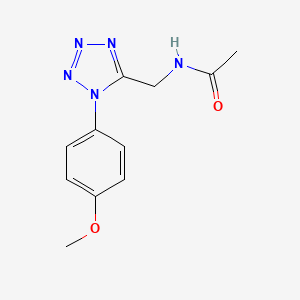
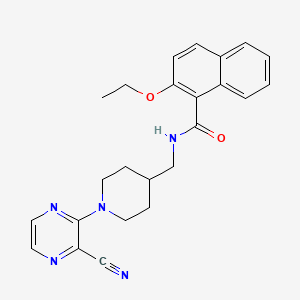

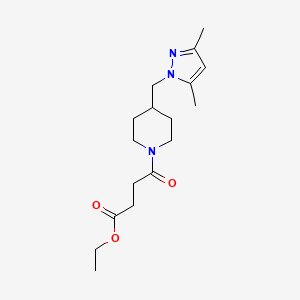
![2-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2925551.png)

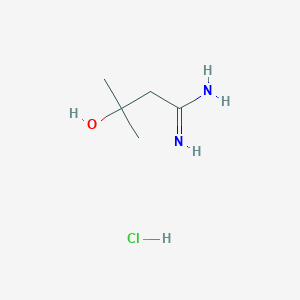

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2925559.png)
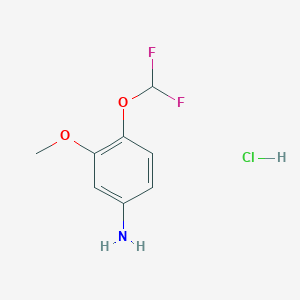
![1-[(4-Fluorosulfonyloxyphenyl)methyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B2925561.png)

